Tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl group and two hydroxymethyl groups attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development .
Medicine: In medicine, the compound and its derivatives may be explored for their therapeutic potential. Research into their biological activity could lead to the development of new drugs for various medical conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups and the piperidine ring play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains a phenyl group instead of the bis(hydroxymethyl) groups.
Tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but differs in the position and number of hydroxymethyl groups.
Uniqueness: Tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of two hydroxymethyl groups on the piperidine ring. This structural feature imparts distinct reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-6-4-5-12(7-13,8-14)9-15/h14-15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLDGGUVWJNQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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